Cas no 1093100-40-3 (Raf inhibitor 1)

Raf inhibitor 1 structure
Nom du produit:Raf inhibitor 1
Numéro CAS:1093100-40-3
Le MF:C26H19ClN8
Mégawatts:478.9357
MDL:MFCD22571725
CID:2131755
PubChem ID:44223999
Raf inhibitor 1 Propriétés chimiques et physiques
Nom et identifiant
-
- N1-(4-chlorophenyl)-6-methyl-N5-[3-(9H-purin-6-yl)-2-pyridinyl]-1,5-Isoquinolinediamine
- B-Raf inhibitor 1
- 1,5-Isoquinolinediamine, N1-(4-chlorophenyl)-6-methyl-N5-[3-(9H-purin-6-yl)-2-pyridinyl]-
- 1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine
- N5-(3-(9H-purin-6-yl)pyridin-2-yl)-N1-(4-chlorophenyl)-6-methylisoquinoline-1,5-diamine
- N~1~-(4-Chlorophenyl)-6-Methyl-N~5~-[3-(7h-Purin-6-Yl)pyridin-2-Yl]isoquinoline-1,5-Diamine
- B-Rafinhibitor1
- 3idp
- B-raf
- B-Raf inhibitor1
- BDBM35327
- pyr
- L1E
- pyrid
- Raf inhibitor 1
- pyridylpurine aminoisoquinoline, 1
- N1-(4-chlorophenyl)-6-methyl-N5-[3-(9H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine
- MDK0403
- AKOS032960273
- N1-(4-chlorophenyl)-6-methyl-N5-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine
- HY-14177
- B-Raf inhibitor 1?
- AS-56843
- J-690027
- BCP09276
- AC-30299
- SCHEMBL15215289
- AKOS026674009
- NCGC00378697-03
- N5-(3-(7H-purin-6-yl)pyridin-2-yl)-N1-(4-chlorophenyl)-6-methylisoquinoline-1,5-diamine
- BDBM50165861
- ABM-0403
- Q27462208
- SCHEMBL18155155
- 1093100-40-3
- CHEMBL1197798
- EX-A485
-
- MDL: MFCD22571725
- Piscine à noyau: 1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33)
- La clé Inchi: KKVYYGGCHJGEFJ-UHFFFAOYSA-N
- Sourire: ClC1C([H])=C([H])C(=C([H])C=1[H])N([H])C1C2C([H])=C([H])C(C([H])([H])[H])=C(C=2C([H])=C([H])N=1)N([H])C1=C(C([H])=C([H])C([H])=N1)C1=C2C(=NC([H])=N1)N=C([H])N2[H]
Propriétés calculées
- Qualité précise: 478.1421203g/mol
- Masse isotopique unique: 478.1421203g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 5
- Complexité: 690
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.6
- Surface topologique des pôles: 104
Propriétés expérimentales
- Dense: 1.461±0.06 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 735.4±60.0°C at 760 mmHg
- Solubilité: Insuluble (2.1E-5 g/L) (25 ºC),
Raf inhibitor 1 Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Raf inhibitor 1 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B36830-5mg |
Raf inhibitor 1 |
1093100-40-3 | 98% | 5mg |
¥998.0 | 2022-10-09 | |
Ambeed | A117880-250mg |
N5-(3-(7H-purin-6-yl)pyridin-2-yl)-N1-(4-chlorophenyl)-6-methylisoquinoline-1,5-diamine |
1093100-40-3 | 98+% | 250mg |
$5.0 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2074-100 mg |
B-Raf inhibitor 1 |
1093100-40-3 | 100.00% | 100MG |
¥10650.00 | 2022-04-26 | |
DC Chemicals | DC8921-100 mg |
B-Raf inhibitor 1 |
1093100-40-3 | >98% | 100mg |
$600.0 | 2022-03-01 | |
DC Chemicals | DC8921-1 g |
B-Raf inhibitor 1 |
1093100-40-3 | >98% | 1g |
$2200.0 | 2022-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2074-50 mg |
B-Raf inhibitor 1 |
1093100-40-3 | 100.00% | 50mg |
¥6150.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B36830-100mg |
Raf inhibitor 1 |
1093100-40-3 | 98% | 100mg |
¥11798.0 | 2022-10-09 | |
ChemScence | CS-2182-10mg |
Raf inhibitor 1 |
1093100-40-3 | 98.05% | 10mg |
$180.0 | 2022-04-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7440-5mg |
B-Raf inhibitor 1 |
1093100-40-3 | 98% | 5mg |
¥1058.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7440-100mg |
B-Raf inhibitor 1 |
1093100-40-3 | 98% | 100mg |
¥12765.00 | 2023-09-09 |
Raf inhibitor 1 Littérature connexe
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
1093100-40-3 (Raf inhibitor 1) Produits connexes
- 2138427-03-7(2-(difluoromethyl)-2H-chromene-3-carboxylic acid)
- 1805244-21-6(3-Bromo-4-(difluoromethyl)-2-methyl-5-nitropyridine)
- 27797-24-6([2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine)
- 2228398-05-6(4-(1-methyl-1H-pyrazol-3-yl)oxane-2,6-dione)
- 899749-07-6(N'-(3-chloro-4-methylphenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide)
- 1380331-87-2(7-Bromo-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine)
- 1209947-02-3(1-(2,5-difluorophenyl)cyclopropan-1-amine)
- 682804-98-4(2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)-)
- 1344016-45-0(3-Azetidinecarboxylic acid, 1-(2-propyn-1-yl)-)
- 941975-18-4(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylbutanamide)
Fournisseurs recommandés
atkchemica
(CAS:1093100-40-3)Raf inhibitor 1

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête